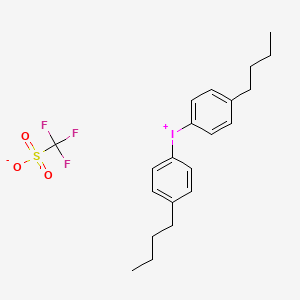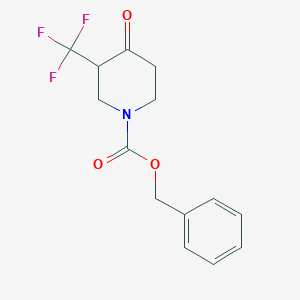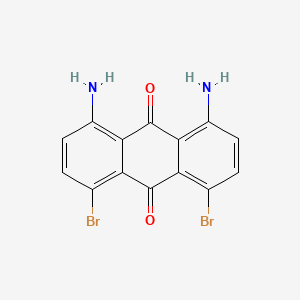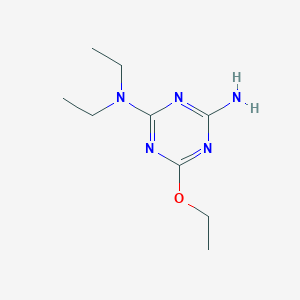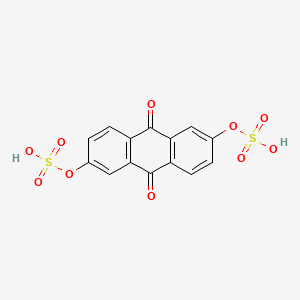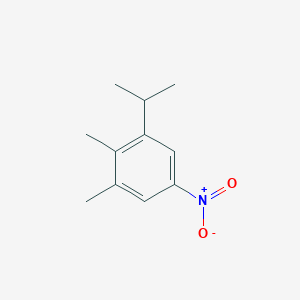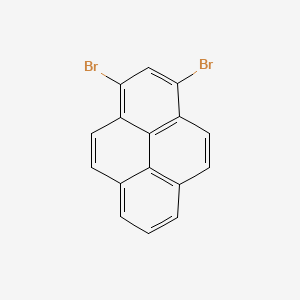
1,3-Dibromopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromopyrene can be synthesized through several methods. One common approach involves brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride. The reaction is typically carried out for 2 hours with stirring until the red solution turns yellow, followed by extraction with water .
Another method involves the synthesis of 1,3-dibromo-7-pyrenecarboxylic acid, which is obtained through the alkaline hydrolysis of methyl this compound-2-carboxylate. The intermediate is then subjected to a decarboxylation reaction with copper powder in boiling quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromopyrene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of bromine atoms, which can be replaced by other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with (hetero)arylboronates or (hetero)arylboronic acids.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride.
Decarboxylation: Copper powder in boiling quinoline.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,3-Dibromopyrene has several scientific research applications:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Nanographenes and Metal Cages: It serves as a precursor in the synthesis of nanographenes and metal-organic frameworks.
Environmental Studies: Its derivatives are studied for their photophysical properties and potential environmental impacts.
Mécanisme D'action
The mechanism of action of 1,3-Dibromopyrene involves its ability to undergo electrophilic aromatic substitution reactions due to the presence of bromine atoms. These reactions are facilitated by the electronic structure of the pyrene core, which dictates the preferential sites for substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison
1,3-Dibromopyrene is unique due to its specific substitution pattern, which influences its reactivity and functionalization potential. Compared to 1,6- and 1,8-dibromopyrene, the 1,3-isomer requires indirect methods for synthesis and offers distinct properties for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
38037-54-6 |
|---|---|
Formule moléculaire |
C16H8Br2 |
Poids moléculaire |
360.04 g/mol |
Nom IUPAC |
1,3-dibromopyrene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H |
Clé InChI |
VCFKYKALCJBIIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
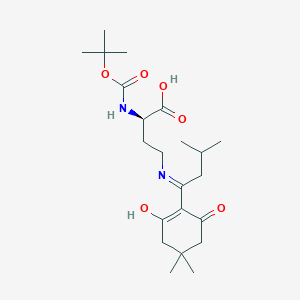
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
